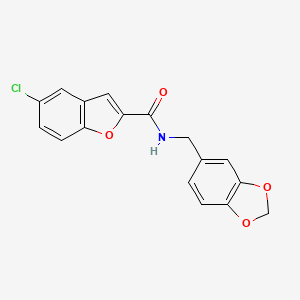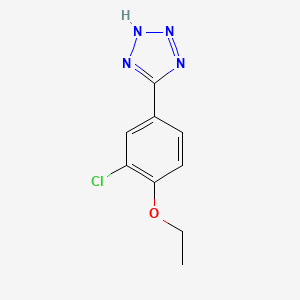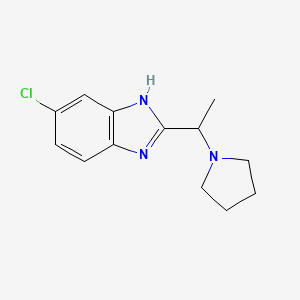![molecular formula C17H17N3O3S2 B7637543 N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is also known as L-783,277, a compound that belongs to the class of non-peptide, orally active, and selective endothelin A (ETA) receptor antagonists. ETA receptor antagonists are used as therapeutic agents for various diseases such as hypertension, heart failure, and pulmonary hypertension.
Mécanisme D'action
The mechanism of action of L-783,277 involves the blockade of ETA receptors, which are predominantly expressed in vascular smooth muscle cells, cardiac myocytes, and renal tubular cells. ETA receptors are activated by ET-1, a potent vasoconstrictor peptide. The activation of ETA receptors leads to vasoconstriction, cell proliferation, inflammation, and fibrosis. By blocking ETA receptors, L-783,277 can reduce vasoconstriction, cell proliferation, inflammation, and fibrosis, leading to the improvement of cardiovascular and renal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of L-783,277 have been extensively studied. It has been shown to reduce blood pressure, improve cardiac function, and decrease pulmonary vascular resistance in animal models of hypertension, heart failure, and pulmonary hypertension. Moreover, L-783,277 has been shown to reduce proteinuria and improve renal function in animal models of renal dysfunction. Furthermore, L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-783,277 in lab experiments include its potency, selectivity, and oral bioavailability. L-783,277 has been shown to have nanomolar potency for ETA receptors and high selectivity for ETA receptors over ETB receptors. Moreover, L-783,277 has good oral bioavailability, making it a suitable candidate for in vivo experiments. The limitations of using L-783,277 in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of L-783,277. One potential direction is the investigation of its therapeutic potential in cancer treatment. L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment. Another potential direction is the development of more potent and selective ETA receptor antagonists. The discovery of more potent and selective ETA receptor antagonists may lead to the development of more effective therapeutic agents for various diseases. Finally, the investigation of the long-term effects of ETA receptor blockade is also a future direction for research. The long-term effects of ETA receptor blockade on cardiovascular and renal function need to be further investigated to ensure the safety of ETA receptor antagonists as therapeutic agents.
Méthodes De Synthèse
The synthesis method of L-783,277 involves the reaction of 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid with 4-chloro-3-nitrobenzenesulfonamide in the presence of a coupling agent. The reaction produces N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide as a yellow solid with a purity of more than 99%.
Applications De Recherche Scientifique
L-783,277 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have potent ETA receptor antagonist activity and can effectively block the vasoconstrictor effects of endothelin-1 (ET-1) in vitro and in vivo. It has been investigated for its potential use in the treatment of hypertension, heart failure, pulmonary hypertension, and renal dysfunction. Moreover, L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15-9-7-13(8-10-15)18-17-19-16(11-24-17)12-3-5-14(6-4-12)20-25(2,21)22/h3-11,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSGQWFYEPDRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)